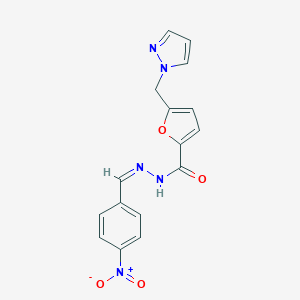![molecular formula C18H20N4O4S B451043 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B451043.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones.
Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include various oxidized derivatives of the pyrazole ring.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted furans with halogen atoms or other electrophiles.
Aplicaciones Científicas De Investigación
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole and furan rings can participate in π-π interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide lies in its combination of a pyrazole ring, a sulfonamide group, and a furan ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C18H20N4O4S |
|---|---|
Peso molecular |
388.4g/mol |
Nombre IUPAC |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-12-10-13(2)22(21-12)11-15-6-9-17(26-15)18(23)20-14-4-7-16(8-5-14)27(24,25)19-3/h4-10,19H,11H2,1-3H3,(H,20,23) |
Clave InChI |
YPMMEPLXPKZOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)C |
SMILES canónico |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B450960.png)
![N-(4-chlorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450961.png)
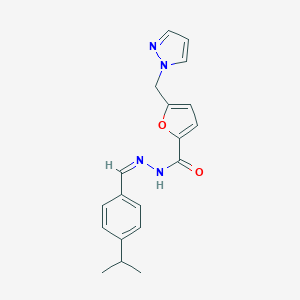
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450967.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B450970.png)
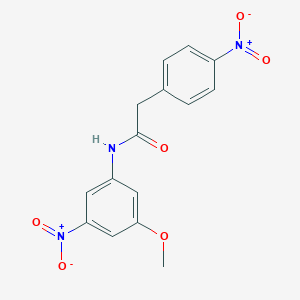
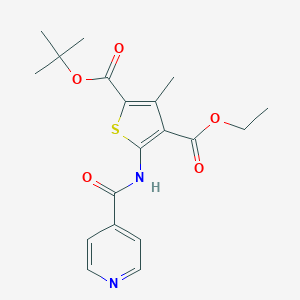
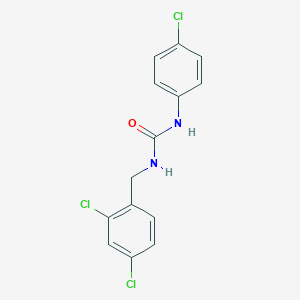
![N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide](/img/structure/B450976.png)
![PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450977.png)
![N-(3-chloro-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B450978.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)-2-furamide](/img/structure/B450979.png)
![4-chloro-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)benzohydrazide](/img/structure/B450980.png)
